![molecular formula C21H19N3O5 B13866528 3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
3-[4-(Aminomethyl)benzyloxy] Thalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used for the treatment of multiple myeloma
Métodos De Preparación
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of a suitable benzyl alcohol derivative with a halogenated compound to form the benzyloxy intermediate.
Aminomethylation: The benzyloxy intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Cyclization: The aminomethylated intermediate undergoes cyclization with phthalic anhydride to form the final thalidomide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
3-[4-(Aminomethyl)benzyloxy] Thalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[4-(Aminomethyl)benzyloxy] Thalidomide has several scientific research applications, including:
Chemistry: It is used as a reference material and standard in various chemical analyses and studies.
Biology: The compound is studied for its effects on cellular processes and pathways, particularly in cancer cells.
Medicine: It is investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves its interaction with molecular targets and pathways. It is known to modulate the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines. The compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Comparación Con Compuestos Similares
3-[4-(Aminomethyl)benzyloxy] Thalidomide is compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer activities.
Pomalidomide: Another derivative with potent anti-cancer effects, particularly in multiple myeloma.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C21H19N3O5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
5-[[4-(aminomethyl)phenyl]methoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26) |
Clave InChI |
MYUHTSBLQXMJGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


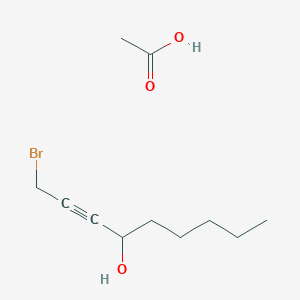
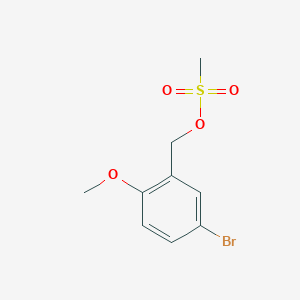
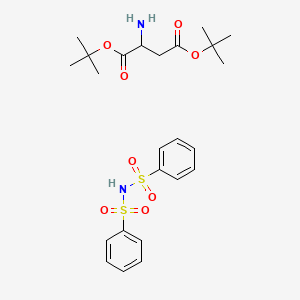
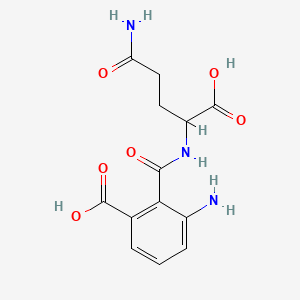
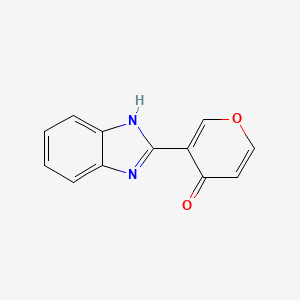

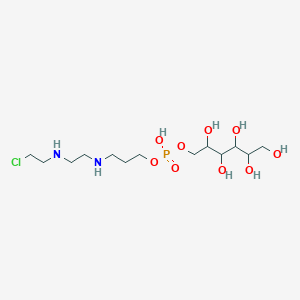
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
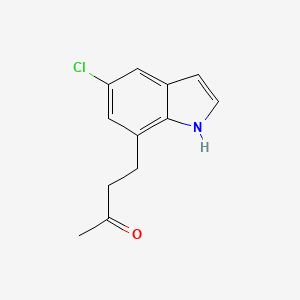
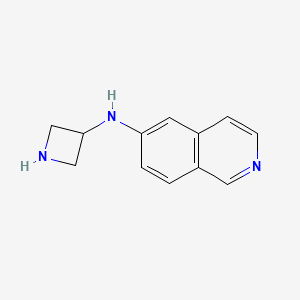
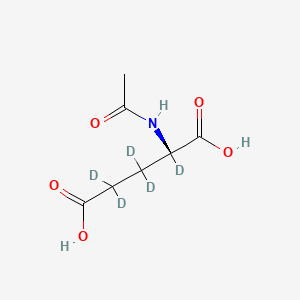

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)

